molecular formula C18H13FN4O2 B11195523 3-Benzyl-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-Benzyl-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11195523
M. Wt: 336.3 g/mol
InChI Key: HFDGTLLSDGDFHG-UHFFFAOYSA-N
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Description

2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features two oxadiazole rings These rings are known for their versatility and presence in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves the formation of the oxadiazole rings through cyclization reactions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a benzyl hydrazide with a fluorophenyl carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Known for its antimicrobial properties.

    1,3,4-Oxadiazole: Used in the synthesis of various pharmaceuticals.

    Benzyl-1,2,4-oxadiazole: Studied for its potential as an anti-inflammatory agent.

Uniqueness

2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole stands out due to its dual oxadiazole rings and the presence of both benzyl and fluorophenyl groups. These structural features contribute to its unique chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H13FN4O2

Molecular Weight

336.3 g/mol

IUPAC Name

2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H13FN4O2/c19-14-8-6-13(7-9-14)18-22-21-17(24-18)11-16-20-15(23-25-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

HFDGTLLSDGDFHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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